6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(3-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetonitrile. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(3-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use as an anticancer, anti-inflammatory, and analgesic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to bind to enzymes and receptors in the biological system, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolothiadiazines such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different arrangements of nitrogen atoms in the ring, resulting in distinct chemical and biological properties.
The uniqueness of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methoxyphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substituents, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H22ClN5O3S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O3S/c1-4-17-24-25-21-27(17)26-18(12-8-9-16(30-3)15(22)10-12)19(31-21)20(28)23-13-6-5-7-14(11-13)29-2/h5-11,18-19,26H,4H2,1-3H3,(H,23,28) |
InChI Key |
FNDHGFCPKNBPEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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